molecular formula C11H15N3 B14295466 (3-Ethyl-1-methylpiperidin-4-ylidene)propanedinitrile CAS No. 112979-32-5

(3-Ethyl-1-methylpiperidin-4-ylidene)propanedinitrile

Cat. No.: B14295466
CAS No.: 112979-32-5
M. Wt: 189.26 g/mol
InChI Key: TVUNFKIQKQWIBL-UHFFFAOYSA-N
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Description

(3-Ethyl-1-methylpiperidin-4-ylidene)propanedinitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-1-methylpiperidin-4-ylidene)propanedinitrile typically involves the reaction of malononitrile with a suitable piperidine derivative. One common method includes the condensation of malononitrile with (3-ethyl-1-methylpiperidin-4-ylidene)acetaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: (3-Ethyl-1-methylpiperidin-4-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Ethyl-1-methylpiperidin-4-ylidene)propanedinitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Ethyl-1-methylpiperidin-4-ylidene)propanedinitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

  • (1-Methylpiperidin-4-ylidene)acetic acid
  • 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
  • 1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

Comparison: (3-Ethyl-1-methylpiperidin-4-ylidene)propanedinitrile is unique due to its specific substitution pattern on the piperidine ring, which influences its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity. For instance, the presence of the ethyl and methyl groups can affect its binding affinity to target proteins, making it a valuable compound in drug design and synthesis .

Properties

CAS No.

112979-32-5

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(3-ethyl-1-methylpiperidin-4-ylidene)propanedinitrile

InChI

InChI=1S/C11H15N3/c1-3-9-8-14(2)5-4-11(9)10(6-12)7-13/h9H,3-5,8H2,1-2H3

InChI Key

TVUNFKIQKQWIBL-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1=C(C#N)C#N)C

Origin of Product

United States

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